molecular formula C14H13ClN2O2 B1341232 N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide CAS No. 926228-35-5

N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide

Cat. No. B1341232
CAS RN: 926228-35-5
M. Wt: 276.72 g/mol
InChI Key: IPYLLXAIROOZLB-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide (AMPCB) is a chemical compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and drug development. AMPCB is a versatile compound due to its solubility in water, its low toxicity, and its ability to form stable complexes with other molecules.

Scientific Research Applications

Corrosion Inhibition

One of the significant applications of related compounds is in the field of corrosion inhibition. For instance, derivatives such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have demonstrated exceptional efficacy in inhibiting the acidic corrosion of mild steel, achieving inhibition efficiency of up to 98% (Bentiss et al., 2009). This study highlights the potential of similar benzamide derivatives in protecting metal surfaces against corrosion, particularly in harsh acidic environments.

Drug Photodegradation Studies

In the context of pharmaceuticals, compounds structurally similar to "N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide" have been studied for their roles in drug photodegradation. The photodegradation of moclobemide, resulting in the formation of 4-chlorobenzamide as a major degradation product, was extensively studied using curve resolution algorithms (Skibiński & Komsta, 2012). Such research is crucial for understanding the stability and shelf life of pharmaceutical compounds under exposure to light.

Anticancer Research

The synthesis and evaluation of anticancer activities of derivatives like 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile have been reported. These studies indicate that certain derivatives possess significant in vitro anticancer activities against various human tumor cell lines, suggesting the potential therapeutic applications of such compounds in oncology (Tiwari et al., 2016).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYLLXAIROOZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide

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